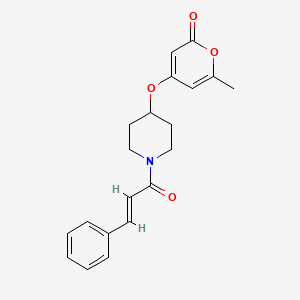
(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyranone core, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₁O₃
- Molecular Weight : 245.28 g/mol
- CAS Number : 1799270-42-0
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has shown promising antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
- Enzyme Inhibition : It acts as an inhibitor of various enzymes, including lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammatory processes. The inhibition of these enzymes suggests potential anti-inflammatory effects.
- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially through the modulation of cholinergic systems, making it a candidate for further investigation in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Studies : A study evaluated the antioxidant capacity of various derivatives of pyranones, including this compound. Results indicated a significant reduction in lipid peroxidation levels when tested against linoleic acid-induced oxidative stress models, with a notable IC50 value demonstrating its potency as an antioxidant agent .
- Inflammatory Response : In vitro assays revealed that the compound effectively inhibited LOX activity, leading to decreased production of leukotrienes, which are mediators of inflammation. This suggests its potential application in treating inflammatory conditions .
- Neuroprotection : Research on neuroprotective effects highlighted that the compound could enhance neuronal survival under oxidative stress conditions, potentially through the modulation of acetylcholinesterase activity . This positions it as a candidate for further exploration in Alzheimer’s disease models.
Propriétés
IUPAC Name |
6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-15-13-18(14-20(23)24-15)25-17-9-11-21(12-10-17)19(22)8-7-16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZSNDSIWDHRX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














